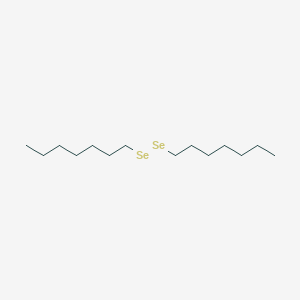
Heptyl Diselenide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptyl Diselenide is an organoselenium compound with the chemical formula ( \text{C}{14}\text{H}{30}\text{Se}_2 ) It is a member of the diselenide family, characterized by the presence of a selenium-selenium bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Heptyl Diselenide can be synthesized through several methods. One common approach involves the reaction of heptyl halides with potassium selenocyanate, followed by alkaline hydrolysis of the resulting heptyl selenocyanate in an aqueous medium . This method is efficient and yields high purity products.
Another method involves the reduction of elemental selenium with sodium borohydride in the presence of heptyl bromide . This reaction typically occurs under mild conditions and produces diheptyldiselenide with good yields.
Industrial Production Methods
Industrial production of diheptyldiselenide often employs large-scale versions of the laboratory synthesis methods. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Heptyl Diselenide undergoes various chemical reactions, including:
Reduction: It can be reduced to heptyl selenol using reducing agents like sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions with alkyl halides to form heptyl selenides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products
Oxidation: Heptyl seleninic acid.
Reduction: Heptyl selenol.
Substitution: Heptyl selenides.
Applications De Recherche Scientifique
Heptyl Diselenide has several scientific research applications:
Mécanisme D'action
The mechanism of action of diheptyldiselenide involves its ability to interact with thiol groups in proteins and enzymes. This interaction can modulate the activity of various cellular pathways, including those involved in oxidative stress response . Heptyl Diselenide can also undergo redox cycling, which contributes to its antioxidant properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: Another diselenide compound with similar antioxidant properties.
Bis(2-hydroxyphenyl) diselenide: Known for its anti-inflammatory activity.
Bis(3-hydroxyphenyl) diselenide: Also exhibits strong anti-inflammatory properties.
Uniqueness
Heptyl Diselenide is unique due to its long alkyl chains, which can influence its solubility and reactivity compared to other diselenides. This structural feature makes it particularly useful in applications requiring hydrophobic selenium-containing compounds .
Propriétés
Numéro CAS |
52056-09-4 |
|---|---|
Formule moléculaire |
C14H30Se2 |
Poids moléculaire |
356.3 g/mol |
Nom IUPAC |
1-(heptyldiselanyl)heptane |
InChI |
InChI=1S/C14H30Se2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3 |
Clé InChI |
PIXYUVMEKOLNHH-UHFFFAOYSA-N |
SMILES |
CCCCCCC[Se][Se]CCCCCCC |
SMILES canonique |
CCCCCCC[Se][Se]CCCCCCC |
Synonymes |
diheptyl diselenide diheptyldiselenide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















